molecular formula C12H22O2 B1670085 3-Oxododecanal CAS No. 56505-80-7

3-Oxododecanal

Cat. No.: B1670085
CAS No.: 56505-80-7
M. Wt: 198.3 g/mol
InChI Key: QBDCOUHKEVYWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known that the compound is a key ingredient in the volatile oil derived from houttuynia cordata thunb , a plant used in traditional Chinese medicine for its broad-spectrum antibacterial and anti-inflammatory activities .

Mode of Action

It is known that the compound has antibacterial and anti-inflammatory properties , suggesting that it interacts with targets that modulate these processes

Biochemical Pathways

Given its antibacterial and anti-inflammatory properties , it is likely that the compound affects pathways related to these processes

Result of Action

The compound is known to have antibacterial and anti-inflammatory effects , suggesting that it may modulate cellular processes related to these functions.

Action Environment

It is known that the compound is chemically unstable and can polymerize , suggesting that environmental conditions such as temperature and pH could potentially affect its stability and activity.

Biochemical Analysis

Biochemical Properties

3-Oxododecanal plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to improve the efficacy of sodium salts, rhizoma gastrodiae, and glucose injection in treating infectious diseases in animals . Furthermore, this compound also has an anti-inflammatory effect on toll-like receptor 4 (TLR4) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve the efficacy of sodium salts, rhizoma gastrodiae, and glucose injection in treating infectious diseases in animals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a polymerase chain reaction (PCR) primer that is used as a medicine to treat insect resistance .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxododecanal can be extracted from Houttuynia cordata using various methods. One of the most efficient methods is cryogenic grinding, which involves cooling the plant material with liquid nitrogen before grinding and extracting the essential oil with ethyl acetate . Other methods include steam distillation and headspace solid-phase microextraction .

Industrial Production Methods: Industrial production of decanoyl acetaldehyde typically involves the extraction from Houttuynia cordata using steam distillation or solvent extraction techniques. The choice of method depends on the desired purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Oxododecanal undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from the oxidation of decanoyl acetaldehyde include decanoyl acetic acid and 2-undecanone .

Properties

IUPAC Name

3-oxododecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDCOUHKEVYWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205050
Record name Decanoyl acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56505-80-7
Record name Houttuynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56505-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoyl acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOUTTUYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP6GP1IRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxododecanal
Reactant of Route 2
Reactant of Route 2
3-Oxododecanal
Reactant of Route 3
Reactant of Route 3
3-Oxododecanal
Reactant of Route 4
Reactant of Route 4
3-Oxododecanal
Reactant of Route 5
Reactant of Route 5
3-Oxododecanal
Reactant of Route 6
Reactant of Route 6
3-Oxododecanal
Customer
Q & A

Q1: What are the primary sources of decanoyl acetaldehyde?

A1: Decanoyl acetaldehyde is primarily found in the essential oil of Houttuynia cordata Thunb. [, , , , , , ] Research has identified it in various parts of the plant, including leaves, stems, and rhizomes, with rhizomes showing a higher concentration. []

Q2: How is decanoyl acetaldehyde typically extracted from Houttuynia cordata?

A2: Several extraction methods have been explored, each with varying efficiency in yielding decanoyl acetaldehyde:

  • Steam Distillation: A traditional method, though it may lead to lower yields due to the compound's susceptibility to oxidation and decomposition at high temperatures. [, , ]
  • Solvent Extraction: Utilizing solvents like ethyl acetate has shown promising results with higher yields and milder extraction conditions, minimizing decanoyl acetaldehyde degradation. [, , , ]
  • Supercritical Fluid Extraction: Using CO2 as a solvent offers high extraction rates and enhances the biological activity of the extracted oil. [, ]
  • Cryogenic Grinding Techniques: This method, employing solvents like ethyl acetate, has demonstrated superior extraction efficiency compared to other techniques. [, ]

Q3: Is the presence of decanoyl acetaldehyde consistent across different preparations of Houttuynia cordata?

A3: Research suggests that while decanoyl acetaldehyde is present in the essential oil of both fresh and dried herbs, it is not found in the currently available Houttuynia cordata injection. [] This discrepancy highlights a potential need to reassess the quality control standards for Houttuynia cordata preparations, particularly concerning the presence and quantification of decanoyl acetaldehyde.

Q4: What is the relationship between decanoyl acetaldehyde and 2-undecanone in Houttuynia cordata?

A4: Decanoyl acetaldehyde can be converted into 2-undecanone (methyl n-nonyl ketone), another bioactive compound found in Houttuynia cordata. [, ] This conversion is often observed during extraction processes like steam distillation. [] There is ongoing research comparing the anti-inflammatory activities and stabilities of both compounds. []

Q5: How does the structure of decanoyl acetaldehyde relate to its biological activity?

A5: Decanoyl acetaldehyde is a β-dicarbonyl compound. [] Its structure, specifically the presence of the aldehyde and ketone groups, likely plays a crucial role in its biological activity. Research on analogous compounds suggests a correlation between the length of the alkyl chain and both the antibacterial activity and hydrophobic interactions. [] Longer alkyl chains tend to increase both properties.

Q6: What are the challenges associated with studying and formulating decanoyl acetaldehyde?

A6:

  • Stability: Decanoyl acetaldehyde is prone to oxidation and decomposition, especially at elevated temperatures and under certain pH conditions. [, , , ] This instability poses challenges in maintaining its efficacy in formulations and necessitates the development of strategies to enhance its stability.
  • Solubility: As a lipophilic compound, decanoyl acetaldehyde exhibits limited solubility in aqueous solutions, which can impact its bioavailability. []

Q7: What strategies are being explored to improve the stability and bioavailability of decanoyl acetaldehyde in pharmaceutical formulations?

A7: Research is focusing on developing innovative formulation strategies to overcome the stability and solubility challenges associated with decanoyl acetaldehyde. One approach involves using cryoprotectants and lyophilization techniques to create stable dry powder formulations for injection, ensuring accurate dosing and consistent quality. [] Further research is needed to explore other potential approaches like encapsulation techniques or the development of novel drug delivery systems.

Q8: What analytical techniques are employed to identify and quantify decanoyl acetaldehyde?

A8:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique to analyze the volatile components of Houttuynia cordata essential oil, including decanoyl acetaldehyde. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection for the quantification of decanoyl acetaldehyde in pharmaceutical preparations. [, , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying decanoyl acetaldehyde, particularly in biological matrices like plasma. [, ]

Q9: How is the quality of decanoyl acetaldehyde-containing preparations controlled?

A9: Establishing robust quality control measures is crucial to ensure the safety and efficacy of decanoyl acetaldehyde-containing products. This involves:

  • Standardization of Extraction Methods: Implementing standardized procedures for extraction helps ensure batch-to-batch consistency in the final product. []
  • Development of Accurate Analytical Methods: Validated analytical techniques, such as HPLC and LC-MS/MS, enable precise quantification of decanoyl acetaldehyde in the formulations. [, , ]

Q10: What are the future directions for research on decanoyl acetaldehyde?

A10: Future research directions include:

  • Exploring Structure-Activity Relationships: Synthesizing and evaluating structurally similar compounds could help identify more potent and stable derivatives. [, ]
  • Investigating Potential Clinical Applications: Conducting rigorous clinical trials is essential to evaluate the safety and efficacy of decanoyl acetaldehyde in treating various diseases. []
  • Assessing Environmental Impact: Evaluating the environmental impact of large-scale extraction and production processes is crucial for sustainable development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.